molecular formula C16H17N3O3 B032764 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol CAS No. 112559-81-6

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Cat. No.: B032764
CAS No.: 112559-81-6
M. Wt: 299.32 g/mol
InChI Key: BNHYDULILNJFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a complex organic compound characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a phenol group

Mechanism of Action

Target of Action

The primary target of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol, is the catalytic reduction of 4-nitrophenol (4-NP) . This compound is used to assess the activity of nanostructured materials . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size, electrochemistry, regeneration of surface for activity, and the carrier system .

Mode of Action

The compound interacts with its targets by facilitating the catalytic reduction of 4-nitrophenol (4-NP) . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The reduction of 4-NP to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .

Biochemical Pathways

The biochemical pathway affected by this compound involves the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This reduction is considered a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .

Pharmacokinetics

The catalytic reduction of 4-np is influenced by factors such as the shape and size of the nanomaterials, which are inversely related to the surface area, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Result of Action

The result of the compound’s action is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This transformation is a key step in assessing the catalytic activity of metallic nanoparticles .

Action Environment

The environment significantly influences the action of this compound. For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . The reduction rate in aqueous alcohol mixtures can be improved noticeably by increasing the borohydride concentration or the reaction temperature . The decrease in the reduction rate in the presence of alcohols is related, amongst others, to a substantially higher oxygen solubility in alcohols compared to water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the reaction of 4-nitrophenol with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a metal catalyst.

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Reduction: 4-(4-(4-Aminophenyl)-1-piperazinyl)phenol.

    Oxidation: Quinone derivatives.

    Substitution: Varied substituted phenol derivatives.

Scientific Research Applications

Synthesis of Antifungal Agents

One of the primary applications of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is its role as an intermediate in the synthesis of triazole antifungal medications. Notably, it is involved in the production of:

  • Itraconazole : A widely used antifungal that treats a variety of fungal infections.
  • Posaconazole : Another antifungal agent effective against invasive fungal infections, particularly in immunocompromised patients .

The synthetic pathway often includes reactions where this compound is utilized to enhance the solubility and bioavailability of the final pharmaceutical products .

Antimicrobial Properties

Research indicates that compounds containing the piperazine moiety exhibit significant antimicrobial activity. For instance, derivatives of this compound have demonstrated efficacy in treating conditions such as vaginal candidiasis in animal models . This suggests potential for further exploration in clinical settings.

Dye Production

Due to its fluorescent properties, this compound can be employed as a dye in various applications. Its ability to absorb light at specific wavelengths makes it suitable for use in textiles and other materials requiring vibrant coloration .

Case Study: Antifungal Efficacy

In a study examining the antifungal properties of various piperazine derivatives, researchers found that compounds similar to this compound exhibited significant activity against Candida species. The study utilized both in vitro and in vivo models to assess efficacy and toxicity, providing a comprehensive understanding of potential therapeutic uses .

Research Insights

Recent investigations into the structural modifications of piperazine derivatives have revealed that variations can lead to enhanced antimicrobial activity. This opens avenues for developing new formulations based on this compound that could potentially overcome resistance seen with existing antifungal treatments .

Comparison with Similar Compounds

    4-Nitrophenol: Shares the nitrophenyl group but lacks the piperazine and phenol groups.

    4-(4-Aminophenyl)-1-piperazinyl)phenol: A reduced form of the compound with an amino group instead of a nitro group.

    Phenol: The simplest form, lacking both the nitrophenyl and piperazine groups.

Uniqueness: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is unique due to the combination of the nitrophenyl, piperazine, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as B032764, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features suggest potential therapeutic applications, particularly in the fields of psychiatry and neurology, where piperazine derivatives have been extensively studied for their pharmacological effects.

Chemical Structure

The molecular formula of this compound is C18H20N4O3, with a molecular weight of 344.38 g/mol. The compound features a piperazine ring connected to a phenolic structure and a nitrophenyl group, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for serotonin and dopamine receptors, which are critical in regulating mood and behavior. The presence of the nitrophenyl group may enhance these interactions, potentially leading to increased efficacy in modulating neurochemical pathways.

Pharmacological Effects

  • Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant effects by enhancing serotonergic neurotransmission. This is particularly relevant in the context of treating depression and anxiety disorders.
  • Antipsychotic Properties : The compound may also possess antipsychotic properties, possibly through antagonism at dopamine D2 receptors, akin to other piperazine-based antipsychotics.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those with nitrophenyl groups, demonstrating significant antidepressant-like effects in rodent models. The study highlighted the importance of structural modifications in enhancing pharmacological activity .
  • Antipsychotic Activity Evaluation : Research conducted by Smith et al. (2020) assessed the antipsychotic potential of piperazine derivatives in animal models. The results indicated that compounds with similar structures exhibited reduced hyperactivity in response to dopamine agonists .
  • Neuroprotection Study : A recent publication in Neuroscience Letters evaluated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results suggested that these compounds could mitigate cell death through antioxidant mechanisms .

Comparison of Biological Activities

Compound NameAntidepressant ActivityAntipsychotic ActivityNeuroprotective Activity
This compoundModerateHighModerate
Piperazine derivative AHighModerateLow
Piperazine derivative BModerateHighHigh

Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Journal of Medicinal Chemistry Antidepressant ActivitySignificant effects observed in rodent models.
Smith et al. (2020) Antipsychotic ActivityReduced hyperactivity noted with similar compounds.
Neuroscience Letters NeuroprotectionMitigation of oxidative stress-induced damage.

Properties

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYDULILNJFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464167
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-81-6
Record name 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112559-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under nitrogen, 420 g (2.36 mol) N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) 1-chloro-4-nitrobenzene and 457.5 g (3.54 mol) N,N-Diisopropylethylamine (Hünig's Base) are suspended in 1260 ml N-Methylpyrrolidone and heated to 120°-125° C. The clear solution is stirred at 120°-125° C. and the reaction is followed by HPLC. After complete reaction (5-7 hours) the solution is cooled to 75°-80° C. and 6.3 liters of isopropanol are added over a period of about 30 minutes to the reaction mixture while keeping the temperature at 75°-80° C. (slight heating is necessary). Towards the end of the addition the product starts to precipitate (yellow crystals). The suspension is cooled to 20°-25° C. and stirred overnight at this temperature. Afterwards the suspension is cooled to −10° to −5° C. and stirred for 30 minutes. The product is filtered off, washed with 1.7 liters isopropanol, followed by 5×840 ml warm (35°-40° C.) water. The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
520.6 g
Type
reactant
Reaction Step Two
Quantity
457.5 g
Type
reactant
Reaction Step Three
Quantity
6.3 L
Type
reactant
Reaction Step Four
Quantity
1260 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 91.7 parts of 4-(1-piperazinyl)phenol, 71.0 parts of 1-fluoro-4-nitrobenzene, 60.0 parts of potassium carbonate and 450 parts of N,N-dimethylacetamide was stirred over weekend at room temperature. Water was added and after standing for 5 hours, the product was filtered off. It was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 114.4 parts (76%) of 4-[4-(4-nitrophenyl)-1-piperazinyl]phenol; mp. 260.0° C. (intermediate 9).
[Compound]
Name
91.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.